1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of 2-oxo-1,2-dihydropyridines. These compounds are known for their diverse biological activities and potential applications in pharmaceuticals and organic synthesis. The structure of this compound includes a pyridine ring with an ethyl group at the 1-position, a keto group at the 2-position, and a carboxylic acid group at the 3-position.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as nicotinic acid and its derivatives, have a wide spectrum of biological activity .
Mode of Action
It’s synthesized from the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles . The resulting compound is useful as drug precursors or perspective ligands .
Biochemical Pathways
It’s known that similar compounds, such as nicotinic acid and its derivatives, have shown hypolipidemic, hypocholesterolemic, and neuroprotective effects .
Biochemical Analysis
Biochemical Properties
It is known that it can react with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands .
Molecular Mechanism
It is known to react with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be synthesized through various methods. This reaction typically proceeds under reflux conditions in ethanol, followed by acidification with concentrated hydrochloric acid to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with alkyl halides to form alkylated derivatives.
Condensation Reactions: It can participate in condensation reactions with formaldehyde and enamines to form fused heterocyclic systems.
Common Reagents and Conditions:
Alkyl Halides: Used in substitution reactions to introduce alkyl groups.
Formaldehyde and Enamines: Used in condensation reactions to form complex heterocyclic structures.
Major Products Formed:
Alkylated Derivatives: Formed through substitution reactions.
Fused Heterocyclic Compounds: Formed through condensation reactions.
Scientific Research Applications
1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the ethyl group at the 1-position.
Uniqueness: 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
1-ethyl-2-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-9-5-3-4-6(7(9)10)8(11)12/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENKXQVSDZHOQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566717 |
Source
|
Record name | 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141605-22-3 |
Source
|
Record name | 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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